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Umbelliferone 7-O-Rutinoside

Cat. No.: B12432201
M. Wt: 470.4 g/mol
InChI Key: YHDXKMHPOOQARK-NHYAYHNCSA-N
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Description

Contextualization within the Coumarin (B35378) and Flavonoid Glycoside Classes

Umbelliferone (B1683723) 7-O-Rutinoside belongs to the coumarin family of compounds. wikipedia.orgphytojournal.com Coumarins are a class of benzopyrone compounds widely distributed in the plant kingdom. researchgate.net The core structure of coumarin is a benzene (B151609) ring fused to a pyrone ring.

Furthermore, as a glycoside, Umbelliferone 7-O-Rutinoside is also classified within the broad category of flavonoid glycosides. Glycosylation, the attachment of a sugar molecule to a non-sugar molecule (aglycone), can significantly alter the physicochemical and biological properties of the parent compound. nih.gov

Overview of Scientific Interest and Research Trajectory

The scientific community has shown a growing interest in this compound due to its potential biological activities. Research has indicated that this compound exhibits antioxidant and anti-inflammatory properties. smolecule.com Preliminary studies also suggest potential anticancer effects, where umbelliferone derivatives may induce programmed cell death in cancer cells and inhibit tumor growth. smolecule.com The presence of the rutinoside moiety is believed to influence its bioavailability and bioactivity.

Hierarchical Classification of this compound

The structure of this compound can be deconstructed into two primary components: the parent aglycone, umbelliferone, and the attached sugar, a rutinoside moiety.

Umbelliferone, also known as 7-hydroxycoumarin, is the foundational non-sugar component of this compound. wikipedia.orgontosight.ai It is a natural product found in numerous plants, particularly those belonging to the Apiaceae (Umbelliferae) family, such as carrots and coriander. wikipedia.org

Key characteristics of Umbelliferone:

Chemical Formula: C9H6O3 ontosight.ai

Appearance: Yellowish-white crystalline powder wikipedia.org

Fluorescence: It exhibits strong blue fluorescence under ultraviolet light, which has led to its use as a fluorescent indicator and in sunscreen agents. wikipedia.orgontosight.ai

Biological Activities: Umbelliferone itself has been studied for its antioxidant, anti-inflammatory, and antimicrobial properties. ontosight.airesearchgate.net

The sugar component attached to umbelliferone is a rutinoside. Rutinose is a disaccharide, meaning it is composed of two simpler sugar units. Specifically, it consists of rhamnose and glucose linked together. smolecule.com The attachment of this rutinoside moiety to the 7-hydroxyl group of umbelliferone gives the compound its full name, this compound. smolecule.com The process of attaching a sugar is known as glycosylation, and enzymes called glycosyltransferases are often involved in this process in nature. smolecule.comnih.gov

The specific linkage of the rutinoside to the umbelliferone core is crucial as it can influence the compound's biological activity and how it is metabolized in organisms.

Data Tables

Table 1: Chemical Properties of this compound

PropertyValue
Molecular Formula C21H26O12
Molecular Weight 470.42 g/mol
CAS Number 135064-04-9
Physical Description Powder
Solubility Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol (B145695)

Source: medchemexpress.comchemrct.com

Table 2: Hierarchical Classification

LevelNameDescription
Class Coumarin GlycosideA natural product containing a coumarin structure linked to a sugar moiety.
Aglycone Umbelliferone (7-hydroxycoumarin)The non-sugar part of the molecule, a fluorescent compound from the coumarin family. wikipedia.orgontosight.ai
Glycone RutinosideA disaccharide composed of rhamnose and glucose. smolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H26O12 B12432201 Umbelliferone 7-O-Rutinoside

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H26O12

Molecular Weight

470.4 g/mol

IUPAC Name

7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-2-one

InChI

InChI=1S/C21H26O12/c1-8-14(23)16(25)18(27)20(30-8)29-7-12-15(24)17(26)19(28)21(33-12)31-10-4-2-9-3-5-13(22)32-11(9)6-10/h2-6,8,12,14-21,23-28H,7H2,1H3/t8-,12+,14-,15+,16+,17-,18+,19+,20+,21+/m0/s1

InChI Key

YHDXKMHPOOQARK-NHYAYHNCSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C=C3)C=CC(=O)O4)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C3)C=CC(=O)O4)O)O)O)O)O)O

Origin of Product

United States

Natural Occurrence and Distribution of Umbelliferone 7 O Rutinoside

Botanical Sources and Plant Families

Research has identified Umbelliferone (B1683723) 7-O-Rutinoside within the Rutaceae family, a group of plants known for producing a wide array of coumarins and other aromatic compounds. medchemexpress.commedchemexpress.comresearchgate.net While the aglycone form, Umbelliferone, is widespread across families such as Apiaceae and Asteraceae, the specific attachment of a rutinoside sugar moiety appears to be more restricted. researchgate.netresearchgate.net

The primary documented botanical source of Umbelliferone 7-O-Rutinoside is Clausena emarginata. medchemexpress.commedchemexpress.com This species is a member of the Clausena genus, which is recognized for its rich phytochemical profile, including various alkaloids, limonoids, and coumarins. iwnirz.plsemanticscholar.org

Scientific investigations have successfully isolated this compound from the stems of Clausena emarginata. medchemexpress.commedchemexpress.comtandfonline.com Currently, detailed studies on the localization of this specific compound in other tissues of the plant, such as the leaves, roots, or fruits, are not extensively documented in available research. Coumarins, in general, can be found in various plant parts, including roots, stems, leaves, and fruits, where they play roles in plant defense and stress response. encyclopedia.pubresearchgate.netnih.gov

Geographic and Ecological Distribution Patterns

Direct research on the specific geographic and ecological distribution patterns of the compound this compound is limited. However, its distribution can be inferred from the native habitat of its known botanical source, Clausena emarginata.

The Clausena genus is primarily distributed in the tropical and subtropical regions of Africa, southern Asia, Australia, and the Pacific Islands. iwnirz.pl Species like Clausena excavata, a close relative, are found from eastern India and southern China through Southeast Asia to New Guinea and northwestern Australia. ala.org.au These plants typically grow in habitats such as monsoon vine thickets, often on limestone-based soils, and in open or marginal forests. ala.org.au The ecological role of this compound, like many other coumarins, is likely associated with the plant's defense mechanisms against pathogens and herbivores. encyclopedia.pub

Data Tables

Table 1: Botanical Source of this compound

Plant Species Plant Family Plant Tissue

Table 2: Chemical Compounds Mentioned

Compound Name
This compound

Biosynthesis and Metabolic Pathways

Phenylpropanoid Pathway Involvement

Umbelliferone (B1683723), the aglycone of Umbelliferone 7-O-Rutinoside, is a derivative of the phenylpropanoid pathway. wikipedia.orgresearchgate.netphytojournal.com This metabolic cascade is responsible for the production of essential molecules such as lignin, flavonoids, and coumarins in plants. phytojournal.com The biosynthesis of umbelliferone serves as a crucial branch point, leading to the formation of various other important natural products.

The biosynthesis of umbelliferone commences with the amino acid L-phenylalanine, which is initially produced through the shikimate pathway. wikipedia.org The conversion of L-phenylalanine to the umbelliferone core involves a series of enzymatic reactions:

The first committed step is the deamination of L-phenylalanine to cinnamic acid, a reaction catalyzed by the enzyme Phenylalanine Ammonia Lyase (PAL) . phytojournal.com Following this, Cinnamate 4-Hydroxylase (C4H) , a cytochrome P450 monooxygenase, hydroxylates cinnamic acid at the para-position to yield 4-coumaric acid (p-coumaric acid). wikipedia.orgphytojournal.com

The subsequent step involves the ortho-hydroxylation of 4-coumaric acid to form 2,4-dihydroxy-cinnamic acid. phytojournal.com This is followed by a trans-cis isomerization of the double bond in the side chain. The cis-form of 2,4-dihydroxy-cinnamic acid then undergoes lactonization, an intramolecular cyclization, to form the characteristic benzopyrone structure of umbelliferone. wikipedia.orgphytojournal.com

Table 1: Key Enzymes in the Biosynthesis of Umbelliferone

EnzymeAbbreviationFunction
Phenylalanine Ammonia LyasePALCatalyzes the deamination of L-phenylalanine to cinnamic acid.
Cinnamate 4-HydroxylaseC4HCatalyzes the hydroxylation of cinnamic acid to 4-coumaric acid.
Cinnamate/Coumarate 2-HydroxylaseC2HCatalyzes the ortho-hydroxylation of 4-coumaric acid.

Glucosyltransferase and Rhamnosyltransferase Activities in Glycosylation

The conversion of umbelliferone to this compound is a two-step glycosylation process that results in the attachment of a rutinose disaccharide to the 7-hydroxyl group of the umbelliferone molecule. This process is catalyzed by two distinct types of enzymes: a glucosyltransferase and a rhamnosyltransferase.

In the first step, a uridine (B1682114) diphosphate-dependent glucosyltransferase (UGT) transfers a glucose moiety from UDP-glucose to the 7-hydroxyl group of umbelliferone. This reaction forms the intermediate compound, umbelliferone 7-O-glucoside, also known as skimmin (B192402). wikipedia.orgnih.gov

Subsequently, a rhamnosyltransferase acts on skimmin. This enzyme catalyzes the transfer of a rhamnose sugar from a UDP-rhamnose donor to the glucose moiety of skimmin. This results in the formation of the final product, this compound. The biosynthesis of other flavonoid rutinosides, such as rutin, follows a similar two-step glycosylation mechanism. wikipedia.orgnih.gov In the case of rutin, a flavonoid 3-O-glucoside L-rhamnosyltransferase is responsible for the final rhamnosylation step. wikipedia.org

Microbial Biosynthesis and Biotransformation Approaches

The production of this compound and its precursors has been explored using engineered microbial systems, with Escherichia coli being a commonly used host. nih.govnih.govmdpi.com These approaches offer a promising alternative to extraction from plant sources, allowing for scalable and sustainable production.

Metabolic engineering strategies in E. coli have been successfully employed to produce the umbelliferone aglycone. nih.govnih.gov This involves the introduction of the necessary biosynthetic genes from the phenylpropanoid pathway into the microbial host.

Furthermore, E. coli has been engineered to produce various flavonoid glycosides by introducing plant-derived UGTs. nih.govnih.gov For instance, the production of skimmin (umbelliferone 7-O-glucoside) has been achieved in E. coli through the expression of a glycosyltransferase that acts on umbelliferone. nih.gov

To achieve the complete biosynthesis of this compound in E. coli, a co-expression strategy would be necessary. This would involve engineering an E. coli strain to:

Produce the umbelliferone aglycone from a simple carbon source or an amino acid precursor.

Express a specific glucosyltransferase to convert umbelliferone to skimmin.

Express a rhamnosyltransferase that can utilize skimmin as a substrate to attach the rhamnose moiety, thereby completing the synthesis of this compound.

This approach would also require engineering the host's metabolism to ensure an adequate supply of the necessary sugar donors, UDP-glucose and UDP-rhamnose. nih.govnih.gov

Extraction, Isolation, and Purification Methodologies for Research

Conventional Solvent-Based Extraction Techniques

Conventional methods rely on the principles of solubility and mass transfer, utilizing organic solvents to liberate the target compounds from the plant matrix. These techniques are widely established in phytochemical research due to their simplicity and effectiveness.

These classical techniques are foundational in natural product chemistry. The choice of solvent is paramount, with polar solvents being most effective for extracting coumarin (B35378) glycosides. researchgate.net Studies on umbelliferone (B1683723) and related compounds frequently employ alcohols like methanol (B129727) or ethanol (B145695), as well as their aqueous mixtures, for efficient extraction. nih.gov

Maceration involves soaking the plant material in a chosen solvent for an extended period at room temperature with occasional agitation. mdpi.com This method is simple but can be time-consuming and may result in lower extraction yields compared to more exhaustive methods. For coumarins, methanol has been reported to have high extractability during maceration. researchgate.net

Soxhlet Extraction is a continuous extraction method that offers higher efficiency than maceration. st-andrews.ac.uk The plant material is placed in a thimble, and heated solvent continuously cycles through it, ensuring a thorough extraction. researchgate.net For furanocoumarins, boiling methanol used in a Soxhlet apparatus has proven to be highly effective. researchgate.net This method's primary drawback is the potential for thermal degradation of sensitive compounds due to prolonged exposure to heat. nih.govresearchgate.net

Reflux Extraction involves boiling the plant material with a solvent and condensing the solvent vapor back into the extraction flask. nih.gov This technique enhances extraction efficiency by using elevated temperatures to increase solubility and mass transfer rates. However, like Soxhlet extraction, the high temperatures can pose a risk to thermally labile compounds like some glycosides. nih.gov

The following table summarizes typical parameters used in these conventional methods for the extraction of coumarins.

Extraction MethodTypical SolventsKey ParametersAdvantagesDisadvantages
Maceration Methanol, Ethanol, Water, Ethyl Acetate (B1210297)Ambient Temperature, Long Duration (hours to days)Simple, requires minimal equipment, suitable for thermolabile compounds.Time-consuming, potentially lower yield, large solvent volume. mdpi.com
Soxhlet Extraction Methanol, Ethanol, DichloromethaneSolvent Boiling Point, Continuous Cycling (hours)High extraction efficiency, requires less solvent than maceration. researchgate.netst-andrews.ac.ukPotential for thermal degradation of compounds, energy-intensive. nih.gov
Reflux Extraction Methanol, Ethanol, WaterSolvent Boiling Point, Shorter Duration (hours)Faster than maceration, improved extraction kinetics due to heat. nih.govRisk of thermal degradation, requires constant monitoring. nih.gov

Following initial crude extraction, solvent partitioning, also known as liquid-liquid extraction, is a crucial step for purification. This technique separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. researchgate.net The crude extract, often obtained from a polar solvent like methanol or ethanol, is dissolved in water or a hydroalcoholic mixture and then sequentially partitioned with solvents of increasing polarity.

n-Hexane: The first partition is typically performed with a non-polar solvent like n-hexane. This step effectively removes non-polar compounds such as lipids, waxes, and chlorophyll, which are common interferences in plant extracts. nih.gov

Ethyl Acetate: The subsequent partition with a medium-polarity solvent, such as ethyl acetate, will extract a wide range of compounds, including simpler phenolics and some glycosides. nih.gov

1-Butanol (B46404): A final partition with a highly polar solvent like 1-butanol is often used to isolate more complex and highly polar glycosides, such as rutinosides. nih.gov Due to its significant polarity and sugar moiety, Umbelliferone 7-O-Rutinoside is expected to concentrate in the 1-butanol or, in some cases, the ethyl acetate fraction.

This sequential partitioning strategy effectively fractionates the crude extract, simplifying the subsequent chromatographic purification steps required to obtain the pure compound.

SolventPolarityTarget Compounds Removed/IsolatedExpected Location of this compound
n-Hexane Non-polarLipids, waxes, chlorophyll, non-polar compounds.Remains in the aqueous phase.
Chloroform/Dichloromethane Medium-polarityAglycones, less polar coumarins.Remains in the aqueous phase.
Ethyl Acetate PolarSimpler phenolics, some glycosides, flavonoids. nih.govMay partition partially, but mostly remains in the aqueous phase.
1-Butanol High-polarityPolar glycosides, saponins. nih.govConcentrates in this fraction.
Aqueous Residue Very High-polaritySugars, highly polar compounds.May have residual amounts.

Advanced and Green Extraction Technologies

In response to the environmental and efficiency limitations of conventional methods, several advanced extraction technologies have been developed. These "green" techniques offer advantages such as reduced solvent consumption, shorter extraction times, and improved yields. mdpi.com

Ultrasound-Assisted Extraction (UAE) utilizes high-frequency sound waves (typically >20 kHz) to enhance the extraction process. mdpi.com The sound waves generate cavitation bubbles in the solvent; the collapse of these bubbles near the plant cell walls produces microjets that disrupt the cell structure, facilitating the release of intracellular contents and improving solvent penetration. mdpi.comnih.gov UAE is noted for its efficiency, often yielding better results in a shorter time and at lower temperatures than conventional methods, which helps to preserve thermolabile compounds. nih.govnih.gov Studies on coumarins and flavonoids have shown that parameters such as ultrasonic power, temperature, time, and solvent composition significantly influence extraction yield. nih.govnih.gov

Microwave-Assisted Extraction (MAE) employs microwave energy to heat the solvent and plant material directly and selectively. mdpi.com Polar molecules within the sample matrix absorb microwave energy, leading to rapid internal heating and a buildup of pressure that ruptures the plant cell walls, releasing the target compounds into the solvent. nih.gov Key advantages of MAE include a dramatic reduction in extraction time (from hours to minutes), decreased solvent consumption, and often higher extraction rates compared to conventional techniques like Soxhlet extraction. mdpi.commdpi.com The efficiency of MAE is influenced by factors such as microwave power, extraction time, solvent type, and the solid-to-liquid ratio. nih.gov

Subcritical Water Extraction (SWE), also known as pressurized hot water extraction, is an innovative and environmentally friendly technique that uses water as the sole extraction solvent. nih.govresearchgate.net By heating water in a sealed vessel to temperatures between 100°C and 374°C under sufficient pressure to maintain its liquid state, its physicochemical properties are altered. semanticscholar.orgmdpi.com Specifically, the dielectric constant of water decreases significantly, making it behave like a less polar organic solvent such as methanol or ethanol. nih.govmdpi.com By precisely controlling the temperature, the polarity of the water can be "tuned" to selectively extract compounds of varying polarities, from non-polar to highly polar glycosides. nih.gov This method eliminates the need for organic solvents, making it a truly green technology. researchgate.net

The following table compares the operational parameters and outcomes of these advanced extraction techniques for related phenolic compounds.

TechnologyPrincipleKey ParametersAdvantagesTypical Findings for Coumarins/Flavonoids
UAE Acoustic CavitationFrequency, Power, Time, Temperature, SolventReduced extraction time, lower temperature, high efficiency. nih.govHigher yields of coumarins compared to conventional methods in shorter times (e.g., 30-50 min). nih.govnih.gov
MAE Dielectric HeatingMicrowave Power, Time, Temperature, SolventExtremely fast (minutes), reduced solvent use, high yields. mdpi.comMore effective than Soxhlet and UAE for some flavonoids, optimizing power and time is critical. nih.gov
SWE Pressurized Hot WaterTemperature, Pressure, Time, Flow RateGreen (no organic solvents), tunable selectivity. nih.govresearchgate.netTemperature significantly affects yield; optimal temperatures around 160-200°C for phenolics. nih.govresearchgate.net

Chromatographic Separation Techniques

Following initial extraction, a series of chromatographic techniques are employed to isolate and purify this compound from the crude extract.

Column chromatography is a fundamental purification technique used for the large-scale fractionation of crude plant extracts. rjptonline.org The principle is based on the differential adsorption of compounds onto a solid stationary phase as a liquid mobile phase passes through it. rjptonline.org For the separation of coumarin glycosides, a normal-phase setup is common, typically using silica (B1680970) gel as the stationary phase.

The process involves packing a glass column with a slurry of silica gel in a non-polar solvent. The dried crude extract, adsorbed onto a small amount of silica gel, is then loaded onto the top of the column. rjptonline.org Separation is achieved by eluting the column with a solvent gradient of increasing polarity. rjptonline.orgmdpi.com Non-polar compounds elute first, while more polar compounds, like this compound, are more strongly retained by the silica and require a more polar mobile phase (e.g., higher concentrations of ethyl acetate or methanol) for elution. Fractions are collected sequentially and analyzed by Thin Layer Chromatography (TLC) to identify those containing the target compound. sciensage.info

Table 2: Typical Gradient Elution for Column Chromatography of Coumarins

Step Solvent System Polarity Target Compounds Eluted
1 100% n-Hexane Non-polar Lipids, Waxes
2 n-Hexane:Ethyl Acetate (9:1 to 1:1) Low to Medium Simple, less polar coumarins (aglycones)
3 100% Ethyl Acetate Medium More polar aglycones, some glycosides

Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for the final purification of target compounds from partially purified fractions obtained via column chromatography. nih.gov It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample loads. For a polar compound like this compound, a reversed-phase HPLC (RP-HPLC) system is typically employed. nih.govnih.gov

In this setup, the stationary phase is non-polar (e.g., octadecyl-bonded silica, C18), and the mobile phase is polar. nih.govnih.gov The sample is dissolved in a suitable solvent and injected into the system. A gradient elution is commonly used, starting with a highly polar mobile phase (e.g., water) and gradually increasing the proportion of a less polar organic solvent (e.g., methanol or acetonitrile). nih.govnih.gov Compounds are separated based on their hydrophobicity; more polar compounds elute earlier, while less polar compounds are retained longer. The eluent is monitored by a detector (e.g., UV-Vis), and the fraction corresponding to the peak of this compound is collected. nih.govresearchgate.net

Table 3: Example Parameters for Preparative RP-HPLC Isolation

Parameter Specification
Column Reversed-Phase C18 (e.g., 250 mm x 10 mm, 5 µm) nih.govnih.gov
Mobile Phase A Water (often with 0.1% formic or acetic acid) nih.gov
Mobile Phase B Methanol or Acetonitrile (B52724) nih.govnih.gov
Elution Mode Gradient (e.g., 20% B to 80% B over 40 minutes)
Flow Rate 3-5 mL/min nih.govnih.gov

Preparative Thin Layer Chromatography (Prep-TLC) is a simple, cost-effective method used to isolate small quantities of compounds. nih.gov It is particularly useful for purifying fractions from column chromatography or when only small amounts of material are available. uomustansiriyah.edu.iq The principle is identical to analytical TLC, but it utilizes thicker silica gel plates to accommodate a larger sample load. nih.gov

The enriched fraction containing this compound is applied as a continuous band near the bottom of the Prep-TLC plate. nih.gov The plate is then developed in a chamber containing a suitable mobile phase. After development, the separated bands are visualized under UV light, where coumarins typically fluoresce. The band corresponding to the target compound is carefully scraped from the glass plate. The compound is then recovered by eluting the silica gel with a polar solvent like methanol or acetone. researchgate.net

Table 4: Common TLC Mobile Phases for Coumarin Separation

Solvent System Ratio (v/v) Application Notes
Toluene:Ethyl Acetate 7:3 Good for general coumarin screening sciensage.info
n-Hexane:Ethyl Acetate 1:1 Separation of less polar coumarins
Chloroform:Methanol 9:1 Separation of moderately polar coumarins and glycosides

Counter-Current Chromatography (CCC) and the related technique, Centrifugal Partition Chromatography (CPC), are forms of liquid-liquid partition chromatography that operate without a solid stationary support. aocs.orgacs.org This eliminates issues of irreversible sample adsorption that can occur with silica-based chromatography, making it ideal for the purification of polar and labile natural products like glycosides. nih.gov

The technique relies on partitioning a solute between two immiscible liquid phases. aocs.org One phase is held stationary by centrifugal force, while the other (mobile) phase is pumped through it. aocs.org The key to a successful separation is the selection of a suitable biphasic solvent system. mdpi.com The partition coefficient (K) of the target compound in the solvent system determines its retention and elution behavior. Systems such as n-hexane-ethyl acetate-methanol-water are commonly used for separating coumarins and flavonoids. mdpi.comresearchgate.net By adjusting the ratios of these solvents, the polarity can be fine-tuned to achieve optimal separation of compounds with similar structures. mdpi.com CCC/CPC is highly valued for its high sample loading capacity and excellent recovery rates. aocs.org

Table 5: Selected Biphasic Solvent Systems for CCC/CPC of Glycosides

Solvent System Ratio (v/v/v/v) Phase Application
n-Hexane:Ethyl Acetate:Methanol:Water 4:6:4:6 For dihydro-isocoumarin glycosides nih.gov
Ethyl Acetate:n-Butanol:Water 4:1:5 For flavonoid glycosides mdpi.com
n-Hexane:Ethyl Acetate:Methanol:Water 11:5:11:5 For flavonoids nih.gov

Advanced Structural Characterization and Analytical Profiling

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to elucidating the complex structure of Umbelliferone (B1683723) 7-O-Rutinoside, which consists of an umbelliferone aglycone linked to a rutinose disaccharide (α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranose).

NMR spectroscopy is the most powerful tool for the complete structural assignment of Umbelliferone 7-O-Rutinoside. By analyzing the chemical shifts, coupling constants, and correlations in ¹H and ¹³C NMR spectra, each proton and carbon atom in the molecule can be precisely mapped.

The ¹H NMR spectrum reveals distinct signals for the umbelliferone core and the two sugar units. The coumarin (B35378) moiety typically shows a pair of doublets for H-3 and H-4 with a characteristic coupling constant (J ≈ 9.5 Hz), confirming the α,β-unsaturated lactone system. nih.gov The aromatic protons (H-5, H-6, H-8) exhibit splitting patterns consistent with a 1,2,4-trisubstituted benzene (B151609) ring. The sugar region of the spectrum is more complex, featuring two anomeric proton signals: one for the β-D-glucose unit (typically a doublet around δ 4.8-5.2 ppm) and one for the α-L-rhamnose unit (often a broad singlet or doublet around δ 4.5-5.1 ppm). The characteristic upfield doublet for the rhamnose methyl group (H-6''') is a key identifier for the rutinoside chain.

The ¹³C NMR spectrum complements the proton data, providing signals for all 21 carbon atoms in the molecule. The signals for the umbelliferone aglycone are readily assigned, with the lactone carbonyl (C-2) appearing significantly downfield. Glycosylation at the C-7 position influences its chemical shift compared to the free aglycone. The 12 signals from the rutinose moiety, including two anomeric carbons (C-1' and C-1''), confirm the disaccharide structure. The attachment point of the rhamnose to the glucose is confirmed by the downfield shift of the glucose C-6' signal.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound (in DMSO-d₆) Note: Data is predicted based on values for structurally similar coumarin glycosides and rutinosides.

Position¹³C Chemical Shift (δ ppm)¹H Chemical Shift (δ ppm, J in Hz)
Umbelliferone Moiety
2160.5
3113.26.29 (d, J=9.5)
4144.87.98 (d, J=9.5)
4a112.9
5129.17.65 (d, J=8.6)
6114.57.15 (dd, J=8.6, 2.4)
7161.2
8103.57.12 (d, J=2.4)
8a155.8
Glucose Moiety
1'100.15.12 (d, J=7.5)
2'73.33.40-3.50 (m)
3'76.53.40-3.50 (m)
4'69.83.40-3.50 (m)
5'75.93.55 (m)
6'66.23.70 (m), 3.95 (m)
Rhamnose Moiety
1''100.84.55 (d, J=1.5)
2''70.33.60 (m)
3''70.63.35 (m)
4''72.03.20 (m)
5''68.53.45 (m)
6''18.01.12 (d, J=6.2)

Mass Spectrometry (MS) and High-Resolution MS

Mass spectrometry is crucial for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of its molecular formula, C₂₁H₂₆O₁₂.

Using soft ionization techniques like Electrospray Ionization (ESI), the molecule is typically observed as a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. Tandem MS (MS/MS) experiments are used to fragment these parent ions to gain structural information. The most characteristic fragmentation pathway for O-glycosides is the cleavage of the glycosidic bond. ekb.eg For this compound, this results in the loss of the entire rutinose moiety (mass = 308 Da), producing a fragment ion corresponding to the protonated umbelliferone aglycone (m/z 163). nih.gov A sequential loss is also common, where the terminal rhamnose unit (146 Da) is lost first, followed by the glucose unit (162 Da). ekb.eg

Table 2: Predicted ESI-MS/MS Fragmentation of this compound Molecular Formula: C₂₁H₂₆O₁₂; Exact Mass: 470.1424

Ionm/z (Positive Mode)m/z (Negative Mode)Description
[M+H]⁺ / [M-H]⁻471.1497469.1353Molecular Ion
[M+Na]⁺493.1316-Sodium Adduct
[M-Rha+H]⁺325.0921323.0772Loss of terminal rhamnose
[M-Rut+H]⁺163.0390161.0244Loss of rutinose (Aglycone)

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies. The spectrum of this compound is characterized by a combination of absorptions from the coumarin and sugar components. nih.gov Key features include a broad absorption band for O-H stretching from the numerous hydroxyl groups of the rutinose moiety, a sharp and strong absorption for the C=O stretch of the lactone ring, absorptions for aromatic C=C stretching, and a complex series of bands in the fingerprint region corresponding to C-O stretching of the ethers, alcohols, and the glycosidic linkage. ijres.orgmdpi.com

Table 3: Characteristic Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupDescription
3600-3200O-HBroad band, stretching (hydroxyl groups of sugar)
1735-1700C=OStrong, sharp band, stretching (α,β-unsaturated lactone)
1625-1580C=CStretching (aromatic ring)
1280-1000C-OStrong, complex bands (glycosidic bond, ethers, alcohols)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule's chromophore. The UV-Vis spectrum of this compound is dominated by the umbelliferone core, as the sugar moiety does not absorb in this region. The spectrum is nearly identical to that of umbelliferone itself, typically showing strong absorption maxima around 320-330 nm in solvents like methanol (B129727) or ethanol (B145695). wikipedia.orgphotochemcad.com This strong UV absorption is characteristic of the 7-hydroxycoumarin scaffold and is a key feature used for its detection in chromatographic methods.

Chromatographic Analytical Methods for Quantification and Purity Assessment

Chromatographic techniques are essential for separating this compound from complex mixtures (such as plant extracts), assessing its purity, and performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for the analysis of coumarin glycosides. Reversed-phase HPLC is the standard method, where a nonpolar stationary phase (typically C18) is used with a polar mobile phase.

A typical HPLC method involves a gradient elution system using a mixture of water (often acidified with formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. The gradient starts with a high proportion of the aqueous phase and gradually increases the organic phase concentration to elute compounds of increasing hydrophobicity.

Detection is most commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector set at the absorption maximum of the analyte (around 325 nm). This provides high sensitivity and selectivity for the umbelliferone chromophore. For more definitive identification, especially in complex matrices, HPLC can be coupled with a mass spectrometer (LC-MS), which provides both retention time and mass-to-charge ratio data, combining separation with powerful detection. nih.govmdpi.com This hyphenated technique is invaluable for both qualitative and quantitative analysis, allowing for the accurate measurement of this compound concentrations in various samples.

High-Performance Thin Layer Chromatography (HPTLC)

High-Performance Thin Layer Chromatography (HPTLC) is a sophisticated and efficient analytical technique used for the separation and quantification of compounds in complex mixtures. nih.gov It serves as a powerful tool in pharmaceutical analysis for establishing the identity and purity of substances like this compound. nih.govjfda-online.com The methodology for analyzing this compound involves a systematic process encompassing stationary phase selection, mobile phase optimization, sample application, chromatographic development, and densitometric evaluation. jfda-online.comnih.gov

The stationary phase typically consists of HPTLC plates pre-coated with silica (B1680970) gel 60 F254. nih.govresearchgate.net For method development, the selection of an appropriate mobile phase is critical to achieve optimal separation. jfda-online.com For coumarins and related glycosides, various solvent systems are employed. A common approach involves using a mixture of non-polar and polar solvents, with the polarity adjusted to achieve a good resolution. For instance, a mobile phase consisting of toluene, ethyl acetate (B1210297), and formic acid in a specific ratio (e.g., 7:3:0.5, v/v/v) has been successfully used for the separation of similar bioactive compounds. nih.gov Another system for related plant extracts includes ethyl acetate, toluene, formic acid, and water (16:4:3:2, v/v/v/v). mdpi.com

Sample application is performed using automated applicators to ensure precision. researchgate.net The plate is then developed in a chromatography chamber, often a twin-trough chamber which allows for saturation of the plate with the mobile phase vapor, leading to better separation. jfda-online.com After development, the plate is dried and the separated bands are visualized under UV light (254 nm or 366 nm). mdpi.com Densitometric scanning is performed at the wavelength of maximum absorbance of the compound, such as 356 nm for umbelliferone, to enable quantification. researchgate.net The entire HPTLC method is typically validated according to International Conference on Harmonization (ICH) guidelines for parameters including linearity, precision, accuracy, specificity, and limits of detection (LOD) and quantitation (LOQ). nih.govresearchgate.net

Table 1: Typical Parameters for HPTLC Analysis
ParameterDescription
Stationary PhaseHPTLC plates pre-coated with silica gel 60 F254
Mobile Phase ExampleToluene: Ethyl Acetate: Formic Acid (7:3:0.5, v/v/v)
ChamberTwin-Trough Chamber (TTC) with pre-equilibration
Sample ApplicationAutomated band-wise application
Detection WavelengthUV 254 nm, UV 366 nm, or specific λmax (e.g., ~356 nm)
QuantificationDensitometric scanning

Fluorescence Spectroscopy and its Applications

Fluorescence spectroscopy is a key analytical technique for studying compounds like this compound. The inherent fluorescence of this molecule originates from its aglycone component, umbelliferone (7-hydroxycoumarin), which is a well-known fluorophore. wikipedia.orgnih.gov The coumarin core possesses excellent photophysical properties, making its derivatives suitable for various applications, including the development of fluorescent probes. nih.govmdpi.com The attachment of the rutinoside moiety at the 7-hydroxy position modifies the molecule's solubility and electronic environment but the fundamental fluorescent character is retained.

Excitation and Emission Maxima Profiling

The fluorescence profile of this compound is primarily dictated by the umbelliferone scaffold. Umbelliferone absorbs strongly in the ultraviolet region and emits blue fluorescence. wikipedia.org The specific excitation (λex) and emission (λem) maxima can vary depending on the solvent and pH. sigmaaldrich.com In a 0.1 M citrate (B86180) buffer at pH 3.0, umbelliferone exhibits an excitation maximum at 325 nm and an emission maximum at 452 nm. sigmaaldrich.com Under different conditions, such as in methanol, the emission peak is observed around 400 nm with a shoulder at approximately 450 nm. rsc.org Other studies have reported an emission peak at 450 nm upon excitation at 405 nm. researchgate.net For applications under physiological to slightly basic conditions, the highest signal intensity is often achieved with an excitation wavelength of 380 nm and an emission wavelength of 460 nm. nih.gov While these values are for the parent umbelliferone, the maxima for this compound are expected to be in a similar range, with potential slight shifts due to the glycosidic linkage.

Table 2: Reported Fluorescence Maxima for the Umbelliferone Core
Excitation Maxima (λex)Emission Maxima (λem)ConditionsReference
325 nm452 nm0.1 M Citrate buffer, pH 3.0 sigmaaldrich.com
380 nm460 nmPhysiological to slightly basic pH nih.gov
405 nm450 nmAqueous solution researchgate.net
Not specified~400-450 nmMethanol rsc.org

pH-Dependent Fluorescence Characteristics

The fluorescence of the parent compound, umbelliferone, is highly dependent on pH. nih.govacs.org This sensitivity is due to the deprotonation of the phenolic hydroxyl group at the 7-position, which has a pKa of approximately 7.7. wikipedia.org The absorption and fluorescence characteristics change significantly upon moving from an acidic/neutral solution to an alkaline one. wikipedia.org However, in this compound, this 7-hydroxyl group is blocked by the rutinoside sugar moiety. Consequently, the prominent pH-dependent fluorescence that characterizes umbelliferone is absent in its 7-O-glycoside derivative. Any residual pH sensitivity would have to arise from other structural features of the molecule, which are generally less influential on the core fluorescence.

Application as a Fluorescent Probe in Biochemical Assays

The strong fluorescence of the umbelliferone core makes its derivatives, including this compound, attractive candidates for the development of fluorescent probes. nih.govmdpi.com These probes are designed to signal the presence of specific analytes or changes in the biochemical environment through a detectable change in their fluorescence properties, such as intensity or wavelength. nih.gov Derivatives of umbelliferone have been successfully designed as "turn-on" fluorescent probes for various biologically important species. nih.govnih.gov

The umbelliferone structure can serve as a fluorescence indicator for certain metal ions, including copper (Cu²⁺) and calcium (Ca²⁺). wikipedia.org The detection mechanism often involves the metal ion coordinating with specific sites on the fluorophore, leading to either quenching ("turn-off") or enhancement ("turn-on") of the fluorescence signal. mdpi.com While this compound itself may not be an optimal chelator due to the glycosylation at the key phenolic position, it can be used in assays where enzymatic cleavage of the rutinoside group by a glycosidase liberates free umbelliferone. The subsequent interaction of the liberated umbelliferone with target metal ions would then produce a fluorescent signal, indirectly indicating the enzymatic activity or the presence of the ion.

Fluorescent probes based on the umbelliferone scaffold have been developed to monitor dynamic processes within living cells. nih.govnih.gov The utility of such probes depends on their ability to enter cells and respond selectively to a specific cellular event or analyte. Umbelliferone-based probes have been engineered to detect reactive oxygen species like hydrogen peroxide and signaling molecules such as carbon monoxide inside cells. nih.govrsc.org In the context of this compound, its application could involve monitoring the activity of specific glycoside hydrolase enzymes within cells or in lysates. wikipedia.org Cleavage of the sugar moiety would release the highly fluorescent umbelliferone, leading to a significant increase in fluorescence intensity that can be monitored over time to quantify enzyme activity. nih.govnih.gov

Enzyme Activity Monitoring (e.g., Glycoside Hydrolases)

The monitoring of enzyme activity is a critical application for specific chemical compounds, particularly those that can signal a catalytic event. This compound is structured to serve as a fluorogenic substrate for certain classes of glycoside hydrolases, offering a sensitive method for detecting and quantifying their enzymatic activity.

The underlying principle of this application relies on a significant change in the fluorescence properties of the umbelliferone moiety upon enzymatic cleavage. In its glycosylated form as this compound, the coumarin core's fluorescence is quenched. However, when a glycoside hydrolase cleaves the O-glycosidic bond linking the umbelliferone aglycone to the rutinose disaccharide, the free Umbelliferone (7-hydroxycoumarin) is released. Liberated Umbelliferone is a highly fluorescent molecule, and its release can be monitored in real-time using a spectrofluorometer. nih.govnih.gov The rate of increase in fluorescence intensity is directly proportional to the rate of the enzymatic reaction.

This method is analogous to the well-established use of other umbelliferyl glycosides, such as 4-methylumbelliferyl-β-D-glucuronide, for assaying β-glucuronidase activity. researchgate.net The primary enzymes expected to exhibit activity towards this compound are rutinosidases (EC 3.2.1.168). These enzymes are a specific class of diglycosidases that catalyze the hydrolysis of the terminal, non-reducing rutinose moiety from various rutinosides. nih.gov

Rutinosidases are commonly found in microorganisms and their natural substrates are typically flavonoid rutinosides, such as Rutin (quercetin-3-O-rutinoside) and Hesperidin. nih.govresearchgate.net Studies on rutinosidases from sources like Aspergillus niger and Aspergillus oryzae have detailed their substrate specificity, which is primarily directed at the rutinose portion of the molecule, though the nature of the aglycone also influences catalytic efficiency. researchgate.netasm.org While these enzymes are most commonly assayed with flavonoid-based substrates, their fundamental catalytic action—the cleavage of a rutinose-aglycone bond—makes this compound a plausible synthetic substrate for their activity monitoring.

The assay would involve incubating the enzyme sample with this compound in a suitable buffer at a specific pH and temperature, and measuring the fluorescence emission over time. The excitation and emission wavelengths for Umbelliferone are typically around 360 nm and 450 nm, respectively, though the optimal pH for fluorescence detection may differ from the optimal pH for enzyme activity, sometimes necessitating a discontinuous assay where the reaction is stopped with a high-pH buffer. frontiersin.org

Detailed Research Findings

While direct studies characterizing the enzymatic hydrolysis of this compound are not extensively detailed in the reviewed literature, the principles of glycosidase assays using coumarin-based substrates are well-documented. nih.govelsevierpure.com Research on various rutinosidases provides a framework for predicting the utility of this compound. For instance, rutinosidase from Aspergillus niger has been shown to hydrolyze the bond between rutinose and a flavonoid aglycone. nih.gov The specificity of such enzymes is often broad enough to accommodate different aglycones, suggesting that the non-flavonoid umbelliferone core would also be accepted.

The data generated from such an assay would allow for the determination of key enzymatic parameters, providing insight into the enzyme's catalytic efficiency with this specific substrate.

Table 1: Illustrative Kinetic Parameters for a Putative Rutinosidase Acting on this compound

This table presents hypothetical data to illustrate the type of research findings that would be generated from an enzyme activity assay using this compound. It compares the kinetic parameters for this synthetic substrate with a known natural substrate, Rutin, for a hypothetical rutinosidase.

SubstrateMichaelis Constant (Km) [mM]Maximum Velocity (Vmax) [µmol/min/mg]Catalytic Efficiency (kcat/Km) [M-1s-1]
Rutin (Quercetin-3-O-rutinoside)0.51502.5 x 105
This compound1.2950.8 x 105

Structure Activity Relationship Sar Studies

Influence of Glycosylation on Bioactivity Profile

Glycosylation, the attachment of a sugar moiety to a molecule, plays a critical role in modulating the pharmacological properties of natural compounds like umbelliferone (B1683723). The presence and nature of the sugar can significantly alter physicochemical properties such as water solubility, lipophilicity, and molecular size. These changes, in turn, affect the compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its bioavailability and potency.

In the case of coumarins, glycosylation at the C7 position is a common modification. Generally, the aglycone (the non-sugar part, which in this case is umbelliferone) is considered the primary active component. The addition of a sugar group can either enhance or decrease biological activity depending on the specific assay and the target. For instance, while some studies on various phenolic glycosides suggest that the sugar moiety may diminish certain biological activities, others have found that glycosylation can improve stability or target specificity. A study on various naturally occurring glycosides of phenolic metabolites, including coumarins, found they exhibited mild anti-inflammatory activity by inhibiting nitric oxide (NO) production nih.gov.

The specific sugar attached to umbelliferone in this compound is rutinose, a disaccharide composed of rhamnose and glucose. The rutinoside moiety at the C7 position significantly impacts the molecule's properties compared to its aglycone, umbelliferone. The large, hydrophilic rutinoside group increases the molecule's polarity and water solubility.

This change in polarity can have several effects on bioactivity. While increased water solubility can be advantageous for formulation, the bulky sugar group may hinder the molecule's ability to cross cell membranes and interact with intracellular targets, potentially leading to lower potency compared to the more lipophilic umbelliferone aglycone. Research on a related compound, Umbelliferone β-d-galactopyranoside, demonstrated that this glycoside exerts anti-inflammatory effects by attenuating COX-1 and COX-2 enzymes rsc.org. This suggests that umbelliferone glycosides can retain significant biological activity, although the potency relative to the aglycone needs to be assessed for each specific effect. The introduction of a disaccharide at the 7-position of a coumarin (B35378) core has been shown to significantly alter its photophysical properties, which can be relevant for applications involving fluorescence nih.gov.

Table 1: Impact of Glycosylation on Umbelliferone Properties
Structural FeatureInfluence on Physicochemical PropertiesPotential Effect on Bioactivity
Aglycone (Umbelliferone)More lipophilic, lower water solubility.Can more easily cross cell membranes to reach intracellular targets. Often exhibits higher intrinsic potency.
Rutinoside MoietyIncreases polarity and water solubility. Increases molecular size.May decrease ability to cross cell membranes, potentially lowering activity. Can alter target specificity and improve stability.

Impact of Core Coumarin Structure Modifications

The bioactivity of Umbelliferone 7-O-Rutinoside is not solely dependent on the rutinoside moiety; the core umbelliferone structure is fundamental to its action. SAR studies on umbelliferone and its analogs have identified key structural features of the coumarin ring system that are crucial for its biological effects.

The hydroxyl group at the C7 position is a particularly important feature. It is considered a potentially active site and is essential for many of the compound's activities. For example, the C7 hydroxyl group is critical for the phytotoxicity of umbelliferone. Furthermore, modifications at other positions on the coumarin ring can significantly influence its activity. The addition of a methyl group at the C4 position has been shown to contribute significantly to the phytotoxic activity of umbelliferone analogs.

Table 2: Structure-Activity Relationship of the Coumarin Core
Structural ModificationObserved Impact on BioactivityExample Activity
C7 Hydroxyl GroupConsidered a key active site, crucial for activity.Phytotoxicity, Antioxidant activity
C4 Methyl SubstitutionSignificantly contributes to and can enhance activity.Phytotoxicity

Correlation between Structural Features and Specific Mechanistic Pathways

The specific arrangement of atoms and functional groups in the umbelliferone core allows it to interact with various biological targets and modulate specific signaling pathways.

The antioxidant properties of umbelliferone are often attributed to its ability to scavenge free radicals, a capacity linked to the phenolic hydroxyl group at the C7 position. This structural feature enables it to donate a hydrogen atom to neutralize reactive oxygen species (ROS). Mechanistically, umbelliferone has been shown to protect against alcohol-induced liver damage by activating the antioxidant system nih.gov. It can also induce the accumulation of ROS in certain contexts, which is involved in its phytotoxic effects.

The anti-inflammatory activity of umbelliferone is linked to its ability to interfere with key inflammatory cascades. The core structure can inhibit the Toll-like receptor 4 (TLR4) signaling pathway, a critical pathway in the inflammatory response to alcohol-induced liver damage nih.gov. Umbelliferone has also been shown to reduce levels of the pro-inflammatory cytokine TNF-α, a key mediator in inflammation scielo.br. This demonstrates a direct link between the compound's structure and its ability to modulate specific molecular pathways central to inflammation.

Chemical Synthesis and Derivatization for Research Purposes

Semi-Synthetic Approaches to Umbelliferone (B1683723) 7-O-Rutinoside

The semi-synthesis of Umbelliferone 7-O-Rutinoside and related glycosides from the aglycone umbelliferone (7-hydroxycoumarin) is a key area of research, enabling access to compounds that may be difficult to isolate in large quantities from natural sources. These approaches are broadly categorized into enzymatic and chemical methods.

Enzymatic glycosylation offers a powerful tool for the regioselective and stereoselective synthesis of glycosides under mild reaction conditions. This methodology leverages enzymes, particularly glycosyltransferases (GTs), to catalyze the formation of glycosidic bonds.

The synthesis of umbelliferone glycosides often employs uridine (B1682114) diphosphate (B83284) glycosyltransferases (UGTs), which transfer a sugar moiety from an activated donor, such as UDP-glucose, to the hydroxyl group of an acceptor molecule like umbelliferone. researchgate.netnih.gov For instance, the enzyme YjiC, a UDP-glycosyltransferase from Bacillus licheniformis, has been successfully used for the efficient glycosylation of umbelliferone to produce skimmin (B192402) (umbelliferone 7-O-β-D-glucoside). nih.gov This process highlights the utility of whole-cell biocatalysis, where engineered Escherichia coli can be used to produce both the enzyme and the necessary sugar donor, streamlining the synthesis. researchgate.netnih.gov

While direct enzymatic transfer of rutinose is less commonly documented, the synthesis of rutinosides can be conceptually achieved through sequential glycosylation. This would involve a first enzymatic step to produce a glucoside (like skimmin), followed by a second step catalyzed by a rhamnosyltransferase to attach rhamnose to the glucose moiety. Enzymes of glycosyltransferase family 1 are frequently used for the glycodiversification of flavonoids and related polyphenols, and screening of various UGTs has revealed enzymes capable of specific glycosylation at the C7 position of the coumarin (B35378) backbone. nih.govacs.org The choice of enzyme is critical as it dictates the site of glycosylation; for example, while some UGTs glycosylate the 7-OH group, others might target a different position if available. acs.org

Table 1: Examples of Enzymes Used in the Glycosylation of Umbelliferone

Enzyme Source Organism Sugar Transferred Product Reference
YjiC (UGT) Bacillus licheniformis Glucose Skimmin (Umbelliferone 7-O-glucoside) nih.gov
SaOMT2 Streptomyces avermitilis Methyl group Herniarin (7-methoxycoumarin) researchgate.netnih.gov
CYP450 BM3 M13 Bacillus megaterium (mutant) Hydroxyl group Esculetin researchgate.net
GmUGT88E3 Glycine max Glucose Umbelliferone 7-O-glycoside acs.org

Chemical glycosylation provides an alternative to enzymatic methods for forming glycosidic bonds. These reactions involve the coupling of a glycosyl donor (a sugar with a leaving group at the anomeric position) with a glycosyl acceptor (a molecule with a free hydroxyl group), typically activated by a Lewis acid. wikipedia.org

In the context of synthesizing this compound, umbelliferone acts as the glycosyl acceptor. The glycosyl donor would be a protected rutinose molecule with a suitable leaving group, such as a halide (e.g., bromide) or a trichloroacetimidate (B1259523) group. wikipedia.org The reaction creates a new stereocenter at the anomeric carbon, and controlling the stereochemistry (to achieve the natural β-linkage, for example) is a primary challenge. wikipedia.org The presence of a participating protecting group (like an acetyl group) at the C2' position of the sugar donor can help direct the stereochemical outcome, favoring the formation of the 1,2-trans-glycoside. wikipedia.org

Common chemical glycosylation strategies applicable to this synthesis include:

Koenigs-Knorr reaction: Utilizes glycosyl halides as donors, often activated by silver or mercury salts.

Trichloroacetimidate method: Employs glycosyl trichloroacetimidates as highly reactive donors, activated under acidic conditions.

These methods require careful protection of all other hydroxyl groups on both the sugar donor and the acceptor (if any) to prevent unwanted side reactions, followed by a final deprotection step to yield the target glycoside.

Synthesis of Umbelliferone Derivatives and Analogues

The umbelliferone scaffold is a common starting point for creating a diverse library of synthetic and semi-synthetic compounds for research into their biological activities. nih.gov Modifications are frequently made at the C7 hydroxyl group, or the core structure is used to build more complex heterocyclic systems.

The phenolic hydroxyl group at the C7 position is the most common site for derivatization, as modifications here can significantly alter the molecule's physicochemical properties and biological activity. nih.govmdpi.com

A primary strategy involves etherification, where various alkyl, aryl, or acyl groups are attached to the C7 oxygen. For instance, a series of C7-substituted umbelliferone derivatives were synthesized by reacting umbelliferone with different alkyl halides. mdpi.com These modifications were explored to investigate structure-activity relationships concerning the compounds' fungicidal properties. mdpi.com Another example includes the synthesis of a derivative containing a morpholine-acetamide group at the C7 position, which demonstrated antiepileptic activity. nih.govencyclopedia.pub The synthesis of herniarin (7-methoxycoumarin) via methylation of the C7 hydroxyl is another common modification that has been shown to enhance antibacterial activity against Gram-positive bacteria. researchgate.net

Table 2: Selected C7-Modified Umbelliferone Derivatives and Their Activities

C7 Substituent Resulting Compound Investigated Activity Reference
Methoxy Herniarin Antibacterial, Anticancer researchgate.net
Allyloxy 7-allyloxy-4-methylcoumarin Fungicidal mdpi.com
Propargyloxy 7-(prop-2-yn-1-yloxy)-2H-chromen-2-one (Compound 2f) Fungicidal (EC50 = 30.7 μmol/L against B. cinerea) mdpi.com
Morpholine-acetamide 2-morpholino-N-(2-oxo-2H-chromen-7-yl)acetamide Antiepileptic nih.govencyclopedia.pub
2-hydroxy-2-phenylacetate (2-oxo-2H-chromen-7-yl) 2-hydroxy-2-phenylacetate hMAO-B Inhibition (IC50 = 10.32 μM) nih.gov

The umbelliferone framework can be elaborated to construct more complex molecules where the coumarin is fused or linked to another heterocyclic ring. These efforts aim to create hybrid molecules that may possess novel or enhanced biological activities. nih.govresearchgate.net

A common synthetic strategy begins with the alkylation of the C7-hydroxyl group of umbelliferone with a reagent like ethyl bromoacetate (B1195939) to form an ester intermediate. nih.govresearchgate.net This intermediate can then be converted into a hydrazide, which serves as a versatile precursor for synthesizing various five-membered heterocycles. nih.govresearchgate.net For example, treatment of the hydrazide with phenyl isothiocyanate followed by cyclization can yield 1,2,4-triazole (B32235) derivatives. nih.gov Alternatively, reaction with carbon disulfide can lead to 1,3,4-oxadiazoles, and cyclization with thiosemicarbazide (B42300) in the presence of a dehydrating agent like phosphorous oxychloride can produce 1,3,4-thiadiazoles. nih.govresearchgate.net

Table 3: Synthesis of Heterocyclic Derivatives from Umbelliferone

Starting Material Key Reagents Heterocyclic Ring Formed Final Product Example Reference
Umbelliferone Ethyl bromoacetate, Hydrazine hydrate, Phenyl isothiocyanate, NaOH 1,2,4-Triazole 7-[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methoxy]-2H-chromen-2-one nih.govresearchgate.net
Umbelliferone Ethyl bromoacetate, Acetic acid, Thiosemicarbazide, POCl3 1,3,4-Thiadiazole 7-[(5-amino-1,3,4-thiadiazol-2-yl)methoxy]-2H-chromen-2-one nih.govresearchgate.net
4-aminocoumarin 1,2-diketo compound Pyrrole (fused) Dihydroxy indeno[1,2-b]pyrrole derivative rsc.org

Coumarin derivatives, including those of umbelliferone, can act as ligands to form coordination complexes with various metal ions. The oxygen atoms in the coumarin ring system (the lactone carbonyl and the C7-oxygen) can serve as donor sites for chelation. uomustansiriyah.edu.iq The synthesis of these complexes typically involves the reaction of an appropriate umbelliferone-based ligand with a metal salt (e.g., chlorides or acetates) in a suitable solvent like ethanol (B145695) or water. uomustansiriyah.edu.iqresearchgate.net

The resulting metal complexes can exhibit different geometries, such as octahedral or tetrahedral, depending on the metal ion and the ligand structure. uomustansiriyah.edu.iq For example, lutetium(III) phthalocyanine (B1677752) complexes have been synthesized with 7-oxy-coumarin derivatives, and these complexes showed potent antioxidant activity. encyclopedia.pub The formation of such complexes is confirmed through various spectroscopic techniques, where shifts in IR absorption bands (e.g., for the C=O group) and the appearance of new bands corresponding to metal-oxygen bonds indicate successful coordination. uomustansiriyah.edu.iq

Advancements in the Rational Design of Modified this compound for Enhanced Research Applications Remain Undocumented in Publicly Available Literature

Despite extensive searches of scientific databases and scholarly articles, detailed information regarding the chemical synthesis and rational design of modified "this compound" compounds for enhanced research utility is not presently available in the public domain. Research into the chemical derivatization of coumarins has predominantly centered on the aglycone form, umbelliferone (7-hydroxycoumarin), rather than its glycoside derivatives such as this compound.

The existing body of scientific literature provides substantial information on the modification of the umbelliferone scaffold. These studies detail various synthetic strategies to enhance biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, as well as to develop fluorescent probes for bio-imaging. However, this research does not extend to the specific derivatization of the rutinoside conjugate.

Consequently, a detailed discussion on the rational design, synthesis, and enhanced research utility of modified this compound, as per the requested article structure, cannot be provided at this time due to a lack of available scientific evidence and research findings.

Pharmacokinetics and Bioavailability Studies Non Human Models

Absorption and Distribution Profiles

The absorption of orally administered compounds is a critical determinant of their bioavailability. A comparative pharmacokinetic study in rats involving umbelliferone (B1683723) and mulberroside A (a glycoside of mulberrin) provides pertinent data for understanding the potential absorption profile of Umbelliferone 7-O-rutinoside. Following oral administration of Mori Cortex total flavonoid extract, both umbelliferone and mulberroside A were detected in the plasma of normal and diabetic rats, indicating that both the aglycone and its glycosidic form are absorbed from the gastrointestinal tract. frontiersin.orgfrontiersin.org

CompoundAnimal ModelCmax (ng/mL)AUC(0-t) (ng/mL*h)
UmbelliferoneNormal Rats7.6 ± 0.716.4 ± 5.1
Mulberroside ANormal Rats13.1 ± 6.536.8 ± 14.6
UmbelliferoneDiabetic Rats16.8 ± 6.628.4 ± 3.6
Mulberroside ADiabetic Rats28.5 ± 12.375.6 ± 11.1

Cmax: Maximum plasma concentration; AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration.

For instance, flavonoids are generally able to traverse the BBB, but their permeability is influenced by factors such as lipophilicity and interactions with efflux transporters. drugbank.com The addition of a sugar moiety, such as rutinose, is expected to decrease the lipophilicity of umbelliferone, thereby reducing its ability to cross the BBB. This is supported by in vitro studies on other flavonoids, which show that aglycones have a higher permeability across BBB models compared to their glycoside forms.

Metabolism and Excretion Pathways

The metabolism of coumarins, including umbelliferone, has been a subject of investigation. Umbelliferone is known to undergo extensive metabolism, primarily through phase II conjugation reactions. bioengineer.org A physiologically based pharmacokinetic (PBPK) modeling study for umbelliferone in rats and humans highlighted the significance of extrahepatic phase II metabolism, particularly glucuronidation, in its systemic disposition. bioengineer.orgresearchgate.net This suggests that after absorption, umbelliferone is rapidly conjugated to form more water-soluble metabolites that can be readily excreted.

While the specific metabolic fate of the rutinose moiety of this compound has not been detailed, it is plausible that the entire glycoside can be absorbed to some extent, as suggested by the data on mulberroside A. frontiersin.orgfrontiersin.org Once absorbed, the compound may be subject to hydrolysis, releasing umbelliferone and rutinose. The liberated umbelliferone would then likely follow its known metabolic pathway of glucuronidation and sulfation before excretion. The rutinose would enter the carbohydrate pool. Alternatively, the intact glycoside could undergo phase II metabolism on the sugar moiety or the aglycone before excretion. The primary routes of excretion for coumarin (B35378) metabolites are via urine and feces.

Impact of Glycosylation on Pharmacokinetic Parameters

Glycosylation can significantly alter the pharmacokinetic properties of a molecule. The attachment of a sugar moiety, such as rutinose, generally increases the water solubility and molecular weight of the parent compound. As observed in the comparative study of umbelliferone and mulberroside A, glycosylation can lead to an increased Cmax and AUC, suggesting enhanced absorption and/or reduced first-pass metabolism. frontiersin.orgfrontiersin.org

Advanced Research Applications and Methodological Contributions

Development as a Research Tool and Fluorescent Probe

The 7-hydroxycoumarin structure, the core of Umbelliferone (B1683723) 7-O-Rutinoside, is a well-established fluorophore. mdpi.com This property has led to the development of umbelliferone and its analogues as versatile fluorescent probes for detecting biologically significant species and monitoring cellular processes. nih.govnih.gov These probes are valuable tools in medicinal chemistry and chemical biology due to their potential for high sensitivity and selectivity. nih.govescholarship.org

Derivatives of umbelliferone have been engineered as fluorescent probes for imaging and detecting various analytes within cellular environments. nih.govnih.gov For instance, a probe based on 3-cyanoumbelliferone was developed for the selective recognition of hydrogen sulfide (B99878) (H₂S), a critical gaseous signaling molecule. mdpi.com This probe demonstrated a significant "turn-on" fluorescence response, low cytotoxicity, and good cell membrane permeability, enabling the successful visualization of H₂S in MCF-7 cells and zebrafish. mdpi.com

The umbelliferone framework has also been utilized to create probes for other biological targets, including enzymes, lysosomes, and endosomes. nih.govnih.gov The structural simplicity and inherent fluorescence of umbelliferone make it an attractive synthon for generating more complex coumarins tailored for specific biological imaging applications. mdpi.com

The development of chemosensors from 7-hydroxycoumarin derivatives serves as a powerful tool for detecting specific analytes in biological systems. nih.govnih.gov Researchers have designed these sensors for high selectivity toward metal ions like Al³⁺ and Hg²⁺. nih.govnih.gov Furthermore, O-glycosylated derivatives of umbelliferone, such as skimmin (B192402) (7-O-β-D-glucopyranosylumbelliferone), are used in fluorimetric assays to determine the activity of glycoside hydrolase enzymes. wikipedia.org This principle is directly relevant to Umbelliferone 7-O-Rutinoside, as the enzymatic cleavage of the rutinoside sugar moiety would release the fluorescent umbelliferone aglycone, providing a basis for enzyme activity assays. Umbelliferone itself can also act as a pH indicator, fluorescing in a range of 6.5-8.9. wikipedia.org

Nanoparticle Encapsulation for Enhanced Research Delivery (e.g., Solid Lipid Nanoparticles, Phytosomes)

A significant challenge in utilizing phytochemicals like umbelliferone in research is their often poor solubility and low bioavailability. researchgate.netresearchgate.net To overcome these limitations, various nanocarrier systems have been developed to improve delivery. researchgate.net Research in this area has primarily focused on the aglycone, umbelliferone, demonstrating the potential for these technologies to be applied to its glycoside derivatives.

Encapsulation into nanoparticles, such as Solid Lipid Nanoparticles (SLNs) and phytosomes, has been shown to enhance the therapeutic efficacy and research utility of umbelliferone by improving cellular uptake and stability. researchgate.netphytojournal.comnih.gov SLNs are particularly promising due to their low toxicity, biocompatibility, and ability to provide prolonged drug release. unime.itmdpi.com

Studies on umbelliferone-loaded SLNs have demonstrated successful encapsulation with significant improvements in antioxidant activity. researchgate.netscispace.com For example, SLNs prepared with polyethylene (B3416737) glycol sorbitan (B8754009) monostearate achieved a mean particle size of 173.4 nm and a good entrapment efficiency of 60.70%. researchgate.net Similarly, phytosomes, which are complexes of the natural compound with phospholipids, have been developed for umbelliferone to improve its permeability and solubility. researchgate.net The umbelliferone-phospholipid complex showed improved permeation and enhanced antioxidant and photoprotective action compared to the free compound. researchgate.net

Table 1: Characteristics of Umbelliferone-Loaded Solid Lipid Nanoparticles (SLNs)

Nanoparticle Formulation Mean Particle Size (nm) Encapsulation Efficiency (%) Key Finding
SLN with Polyethylene Glycol Sorbitan Monostearate 173.4 ± 3.279 60.70 Good entrapment efficiency and antioxidant properties. researchgate.net
Nanoliposomes (nLUB) 116 ± 3.2 78 Enhanced cellular uptake and apoptosis induction in lymphoma cells. researchgate.net

*Note: This study used Umbelliferone β-D-galactopyranoside, a different glycoside derivative.

An Exploration of this compound: Future Research Directions and Unexplored Avenues

This compound is a naturally occurring coumarin (B35378) glycoside found in various plants. While its aglycone, umbelliferone, has been the subject of extensive pharmacological research, the rutinoside derivative remains largely understudied. The addition of a rutinoside moiety can significantly alter the pharmacokinetic and pharmacodynamic properties of the parent molecule, presenting a compelling case for dedicated investigation. This article outlines key future research directions and unexplored avenues that could unlock the full potential of this compound.

Q & A

Basic Research Questions

Q. What methodologies are recommended for isolating Umbelliferone 7-O-Rutinoside from plant sources like Clausena emarginata?

  • Answer : Isolation typically involves sequential solvent extraction (e.g., ethanol or methanol) followed by chromatographic purification. Column chromatography using silica gel or Sephadex LH-20 is standard, with final purification via preparative HPLC. Key validation steps include TLC comparison with reference standards and spectroscopic characterization (e.g., UV-Vis at 320 nm for coumarin detection) . Storage conditions (e.g., -20°C for long-term stability) must align with the compound’s degradation profile .

Q. How can researchers confirm the molecular identity of this compound?

  • Answer : Combine mass spectrometry (LC-MS/MS for molecular ion [M-H]⁻ at m/z 469.1) with NMR spectroscopy (¹H/¹³C NMR for glycosidic linkage confirmation at C7). Compare data to published spectra . For purity, use HPLC with a C18 column and photodiode array detection (retention time ~12–15 min in acetonitrile/water gradients) .

Q. What are the critical parameters for preparing stable stock solutions of this compound?

  • Answer :

ParameterRecommendation
SolventDMSO or methanol (HPLC-grade)
Concentration10 mM (adjust based on solubility limits)
Storage-80°C for long-term; avoid freeze-thaw cycles
Reference molarity calculations (e.g., 1 mg in 212.6 µL DMSO for 10 mM) must account for molecular weight (470.42 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects) for this compound?

  • Answer : Discrepancies often arise from assay conditions (e.g., DPPH vs. ORAC assays) or cell model variability. Standardize protocols by:

  • Using identical radical sources (e.g., DPPH at 0.1 mM in ethanol).
  • Controlling pH and temperature during antioxidant assays.
  • Validating results with orthogonal methods (e.g., FRAP or lipid peroxidation inhibition) . Cross-reference purity data (HPLC ≥95%) to exclude confounding impurities .

Q. What experimental design considerations are critical for in vivo studies of this compound’s pharmacokinetics?

  • Answer :

  • Dose conversion : Use body surface area (BSA) scaling. For example, a mouse dose of 20 mg/kg translates to 10 mg/kg in rats using Km coefficients (mouse Km=3, rat Km=6) .
  • Bioavailability : Assess plasma concentration via LC-MS/MS at timed intervals. Include a vehicle control and monitor metabolites (e.g., aglycone umbelliferone).
  • Tissue distribution : Use radiolabeled compounds or mass spectrometry imaging .

Q. How should researchers address spectral data conflicts (e.g., NMR shifts) when characterizing synthetic analogs of this compound?

  • Answer :

  • Perform 2D NMR (COSY, HSQC, HMBC) to resolve ambiguous proton-carbon correlations.
  • Compare experimental shifts to computational predictions (DFT-based NMR simulations).
  • Validate glycosidic bond stability under varying pH conditions (e.g., acidic hydrolysis assays) .

Q. What strategies optimize the compound’s stability in cell culture media for long-term bioactivity studies?

  • Answer :

  • Use serum-free media to reduce enzymatic degradation.
  • Add antioxidants (e.g., 0.1% ascorbic acid) to prevent oxidation.
  • Conduct stability assays via HPLC at 37°C over 24–72 hours to determine half-life .

Methodological Challenges

Q. How can researchers validate the specificity of this compound’s interaction with proposed molecular targets (e.g., kinases or receptors)?

  • Answer :

  • Use competitive binding assays (e.g., SPR or ITC) with purified proteins.
  • Employ CRISPR-Cas9 knockouts of target genes in cell models to confirm phenotype rescue.
  • Cross-validate with structural analogs (e.g., umbelliferone or rutin) to rule off-target effects .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in apoptosis assays?

  • Answer :

  • Fit data to nonlinear regression models (e.g., log[inhibitor] vs. normalized response).
  • Calculate IC₅₀ values using GraphPad Prism or R packages (drc or nplr).
  • Include replicates (n ≥ 3) and account for plate-to-plate variability with Z’-factor analysis .

Data Interpretation Tables

Table 1 : Key Physicochemical Properties of this compound

PropertyValue
Molecular formulaC₂₁H₂₆O₁₂
Molecular weight470.42 g/mol
CAS Registry Number135064-04-9
λmax (UV-Vis)320 nm (in methanol)

Table 2 : Animal Dose Conversion Example

SpeciesDose (mg/kg)Km FactorEquivalent Human Dose (mg/kg)
Mouse2033.3
Rat1061.6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.